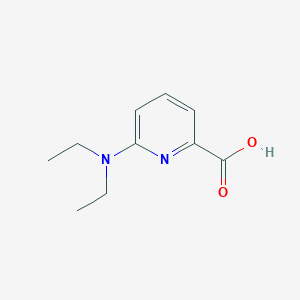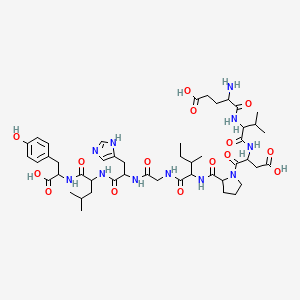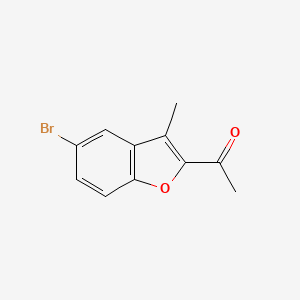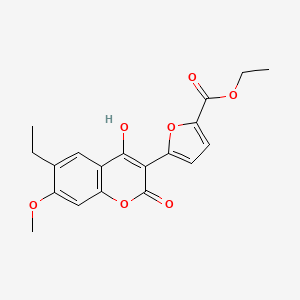
6-(Diethylamino)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylamino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a diethylamino group attached to the sixth position of the picolinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reductive acylation of 2,6-dimethylaniline with chloroacetic acid chloranhydride, followed by interaction with diethylamine . This process is carried out under mild conditions, such as at temperatures ranging from 20 to 50°C and atmospheric pressure.
Industrial Production Methods
Industrial production of 6-(diethylamino)picolinic acid may involve similar synthetic routes but on a larger scale. The use of palladium catalysts in the reductive acylation process can enhance the yield and efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diethylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation of 6-(diethylamino)picolinic acid can lead to the formation of 6-hydroxy-2-picolinic acid.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Diethylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(diethylamino)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in its potential antiviral and immunomodulatory applications.
Vergleich Mit ähnlichen Verbindungen
6-(Diethylamino)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
The presence of the diethylamino group in 6-(diethylamino)picolinic acid distinguishes it from other picolinic acid derivatives.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
6-(diethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-7-5-6-8(11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KKMJSCAACAPSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one](/img/structure/B15095951.png)


